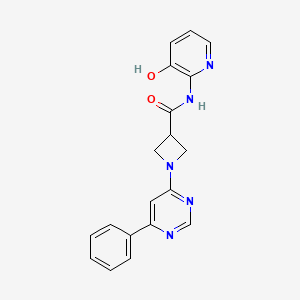
N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound with the molecular formula C19H17N5O2 and a molecular weight of approximately 347.38 g/mol. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their potential biological activities, particularly in the context of drug discovery.
Chemical Structure
The compound features an azetidine ring linked to a hydroxypyridine and a phenylpyrimidine moiety, which are known for their diverse biological activities. The specific structural attributes contribute to its potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit prolyl hydroxylases, which are involved in hypoxia-inducible factor (HIF) regulation, thus influencing cellular responses to oxygen availability .
- Anticancer Properties : The presence of the pyrimidine and pyridine rings suggests potential anticancer activity by targeting specific kinases or receptors involved in tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes associated with cancer progression. For instance, compounds containing the 3-hydroxypyridine structure have been reported as effective inhibitors of HIF prolyl hydroxylases (PHDs), which play a crucial role in cellular adaptation to hypoxia .
Case Studies
-
Case Study on Enzyme Inhibition :
- A study focusing on related compounds showed that they effectively inhibited PHD2, leading to increased levels of HIF1α, which is implicated in angiogenesis and tumor growth. This suggests that this compound may have similar effects.
-
Anticancer Activity :
- Preliminary results from research involving derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development.
Data Table: Biological Activity Summary
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through:
Propiedades
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-16-7-4-8-20-18(16)23-19(26)14-10-24(11-14)17-9-15(21-12-22-17)13-5-2-1-3-6-13/h1-9,12,14,25H,10-11H2,(H,20,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHRJRNDUCZNGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














